4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole
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Overview
Description
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is an organic compound that features an indole core substituted with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole typically involves the reaction of indole with 2-(2-methyl-1,3-dioxolan-2-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C in ethanol under hydrogen gas.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring and the dioxolane moiety.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The dioxolane moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but lacks the 4-substitution on the indole ring.
4-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but with different substitution patterns.
Uniqueness
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the indole core and the dioxolane moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
CAS No. |
92420-71-8 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C14H17NO2/c1-14(16-9-10-17-14)7-5-11-3-2-4-13-12(11)6-8-15-13/h2-4,6,8,15H,5,7,9-10H2,1H3 |
InChI Key |
XNYOTFNERPXFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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